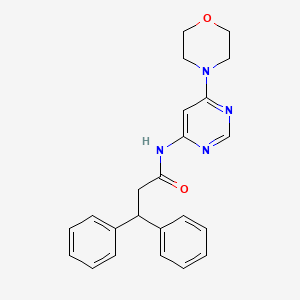
N-(6-吗啉代嘧啶-4-基)-3,3-二苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide, also known as MPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPD is a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is a key regulator of endoplasmic reticulum (ER) stress response.
作用机制
Target of Action
The primary targets of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Molecular docking studies have shown that the compound has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them .
Biochemical Pathways
The inhibition of iNOS and COX-2 by N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide affects the production of NO and PGs, respectively . These changes in turn affect the inflammatory response, as NO and PGs are key mediators of inflammation .
Pharmacokinetics
Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. Western blot analysis has shown that the compound decreases the amount of iNOS and COX-2 protein expression . This leads to a decrease in the production of NO and PGs, thereby inhibiting the inflammatory response .
Action Environment
The action of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory activity has been assessed in macrophage cells that have been stimulated by lipopolysaccharide (LPS) . LPS is a component of the cell wall of Gram-negative bacteria and is a potent stimulator of the immune response. The presence of LPS can therefore influence the compound’s action, efficacy, and stability .
实验室实验的优点和局限性
One of the main advantages of using N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide in lab experiments is its specificity for PERK inhibition, which allows for the selective modulation of the ER stress response. However, N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects on other kinases.
未来方向
There are several future directions for the research on N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide. One area of interest is the development of more potent and selective PERK inhibitors based on the structure of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide. Another area is the investigation of the potential therapeutic applications of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide in various diseases such as cancer and neurodegenerative disorders. Additionally, the role of PERK in other cellular processes such as autophagy and immune response warrants further investigation.
合成方法
The synthesis of N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide involves the reaction of 6-morpholinopyrimidine-4-carboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting N-(6-morpholinopyrimidin-4-yl)-3,3-diphenylpropanamide is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
- 研究人员合成了该化合物的衍生物,并评估了它们的抗炎潜力。具体来说,2-甲氧基-6-((4-甲氧基苯基)(4-(6-吗啉代嘧啶-4-基)哌嗪-1-基)甲基)苯酚 (V4) 和 2-((4-氟苯基)(4-(6-吗啉代嘧啶-4-基)哌嗪-1-基)甲基)-6-甲氧基苯酚 (V8) 表现出强烈的抗炎作用。这些化合物抑制一氧化氮 (NO) 的产生,并降低脂多糖 (LPS) 刺激的巨噬细胞中诱导型一氧化氮合酶 (iNOS) 和环氧合酶 (COX-2) 的表达 .
- 分子对接研究表明,这些衍生物对 iNOS 和 COX-2 的活性位点具有强大的亲和力。它们与这些酶形成疏水相互作用,表明其作为炎症相关疾病的新型治疗剂的潜力 .
抗炎活性
疏水相互作用研究
属性
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(26-21-16-22(25-17-24-21)27-11-13-29-14-12-27)15-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,16-17,20H,11-15H2,(H,24,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKRUKIYSCTBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2379760.png)

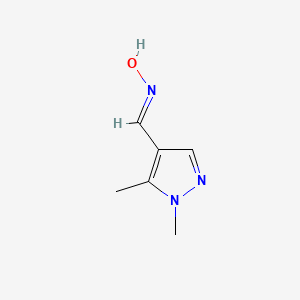
![3-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379764.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)
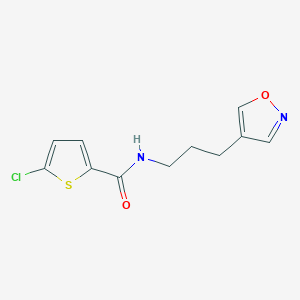
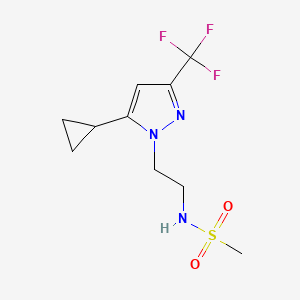
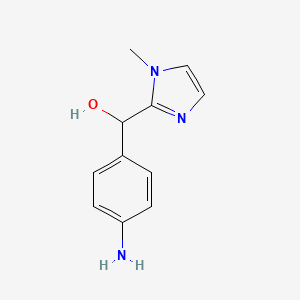
![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)
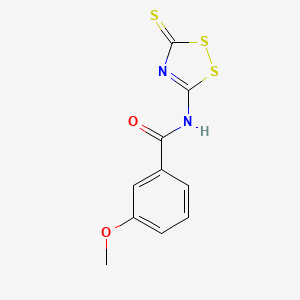
![7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2379780.png)
